

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Carvoxime

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Compound of Interest

Compound Name: Carvoxime

Cat. No.: B7783262

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This document provides a comprehensive guide to the analysis of **Carvoxime** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis, designed to assist in the qualitative and quantitative assessment of **Carvoxime** in various matrices.

Introduction

Carvoxime ($C_{10}H_{15}NO$), a derivative of the naturally occurring monoterpenoid carvone, is a compound of interest in pharmaceutical and chemical research. Its structural similarity to other biologically active oximes necessitates reliable analytical methods for its identification and quantification. GC-MS is a powerful technique for this purpose, offering high-resolution separation and sensitive, specific detection. This application note outlines a robust GC-MS method for the analysis of **Carvoxime**.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

- **Carvoxime** standard
- Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl Acetate)[1]
- 1.5 mL glass GC autosampler vials with inserts[1]
- Micropipettes
- Vortex mixer
- Centrifuge (optional)
- Syringe filters (0.22 μm) (optional)

Procedure:

- **Standard Solution Preparation:** Prepare a stock solution of **Carvoxime** in a suitable volatile organic solvent. From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range. A typical starting concentration for GC-MS analysis is approximately 10 $\mu\text{g/mL}$. [1]
- **Sample Preparation:**
 - **Liquid Samples:** Dilute the sample with a suitable volatile solvent to bring the **Carvoxime** concentration within the calibration range.
 - **Solid Samples:** Accurately weigh a portion of the solid sample and dissolve it in a known volume of a suitable volatile solvent. Sonication may be used to aid dissolution.
- **Filtration/Centrifugation:** If the sample contains particulate matter, centrifuge or filter it through a 0.22 μm syringe filter to prevent blockage of the GC inlet and column. [1]
- **Vialing:** Transfer the final prepared sample or standard solution into a 1.5 mL glass autosampler vial. A minimum volume of 50 μL is recommended. [1]

Note on Derivatization: For certain oximes, derivatization may be employed to improve volatility and chromatographic peak shape. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. This can be achieved by reacting the sample with a

silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3] Another approach is methoximation followed by silylation to stabilize carbonyl groups and reduce tautomerization.[4] While **Carvoxime** may be amenable to direct analysis, derivatization should be considered if poor peak shape or thermal degradation is observed.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and column used. A non-polar column such as a DB-5ms is a suitable choice for the analysis of terpenoid-like compounds.[5][6]

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph	
Column	Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Oven Program	Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-450
Acquisition Mode	Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of **Carvoxime** against the concentration of the prepared standards. The concentration of **Carvoxime** in unknown samples can then be determined from this curve.

Table 2: Hypothetical Quantitative Data for **Carvoxime** Analysis

Parameter	Result
Retention Time (RT)	To be determined experimentally (likely >10 min based on related compounds)
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally

Note: Specific LOD and LOQ values are method and instrument dependent and must be experimentally determined.

Mass Spectral Data

The mass spectrum of **Carvoxime** is a key identifier. The molecular ion peak ($[M]^+$) is expected at a mass-to-charge ratio (m/z) of 165, corresponding to its molecular weight. The fragmentation pattern provides structural information and can be used for confirmation.

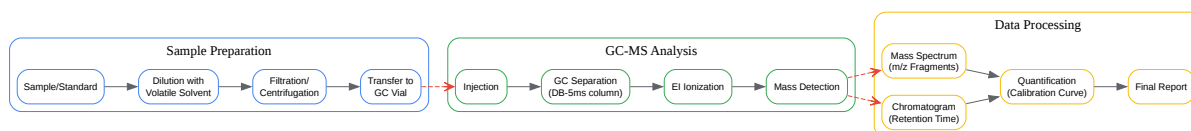
Table 3: Major Mass Fragments of **Carvoxime**

m/z	Relative Intensity	Possible Fragment Ion
165	100.0	$[M]^+$
148	69.0	$[M-OH]^+$
123	88.8	$[M-C_2H_4O]^+$
107	96.3	$[C_8H_{11}]^+$
91	50.0	$[C_7H_7]^+$ (Tropylium ion)
79	59.0	$[C_6H_7]^+$
67	34.1	$[C_5H_7]^+$
53	80.3	$[C_4H_5]^+$
41	50.5	$[C_3H_5]^+$

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of **Carvoxime**.

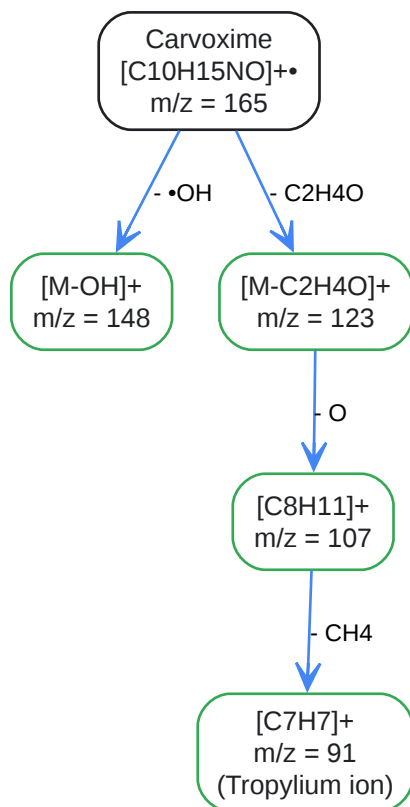


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Caption: Workflow for the GC-MS analysis of **Carvoxime**.

Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **Carvoxime** in an EI source.



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Caption: Proposed fragmentation of **Carvoxime** in GC-MS.

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